molecular formula C12H15NO B3119840 3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole CAS No. 25576-64-1

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole

Cat. No. B3119840
CAS RN: 25576-64-1
M. Wt: 189.25 g/mol
InChI Key: VMUKXPKOVINFFM-UHFFFAOYSA-N
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Description

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole is a chemical compound with the CAS Number: 25576-64-1 and Linear Formula: C12H15NO . It has a molecular weight of 189.26 .

Physical and Chemical Properties

The boiling point of this compound is 125-126/5 Torr and it has a melting point of 151.5-152.5 .

Scientific Research Applications

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds closely related to "3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole". For instance, a study focused on the dimeric autoxidation product of 2,3-dimethylindole, exploring its synthesis, structural characterization, and the reactions involving its derivatives, which lead to pyrrolo[1,2-a:5,4-b']di-indole derivatives through reduction, cleavage, and rearrangements (Berti, Settimo, Colo, & Nannipieri, 1969).

Chemical Reactions and Derivatives

Another area of interest includes the chemical reactions and formation of derivatives of this compound. For example, research detailing the reactions of tryptophols and Nα-acetyltryptamines with iodine azide highlights the formation of 3a-azido derivatives of the tetrahydrofuro[2,3-b]indole framework, revealing insights into the isomerization processes and the production of related compounds (Ikeda, Ohno, Katsura, Chun, & Tamura, 1979).

Cytotoxic Activity

Furthermore, the synthesis and cytotoxic activity of novel hybrid compounds between indolo[b]tetrahydrofuran and imidazolium salts have been explored. These compounds are synthesized from tryptophol through various chemical reactions and evaluated for their in vitro activity against human tumor cell lines, highlighting the potential therapeutic applications of these derivatives (Zhengfen et al., 2017).

Oxidation Reactions

Research on manganese(III) acetate oxidation of 1-acetylindole derivatives provides insights into the synthesis of 3,3a,4,8b-tetrahydro-2H-furo[3,2-b]indol-2-one derivatives. This study presents the reaction conditions and the resulting compounds, contributing to the understanding of oxidative reactions involving indole derivatives (Izumi, Kohei, & Murakami, 1993).

Safety and Hazards

The compound is labeled as an irritant .

properties

IUPAC Name

3a,8b-dimethyl-2,4-dihydro-1H-furo[2,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-11-7-8-14-12(11,2)13-10-6-4-3-5-9(10)11/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUKXPKOVINFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCOC1(NC3=CC=CC=C23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 2
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 3
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 4
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 5
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole
Reactant of Route 6
3a,8a-Dimethyl-3,3a,8,8a-tetrahydro-2h-furo-[2,3-b]indole

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